t-Butyl 3-(4-aminocyclohexyl)propionate
Description
Its molecular formula is estimated as C₁₆H₂₉NO₂ (based on structural analysis), with a molecular weight of 267.41 g/mol.
Properties
IUPAC Name |
tert-butyl 3-(4-aminocyclohexyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h10-11H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLESIGBPJMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CCC(CC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 3-(4-aminocyclohexyl)propionate typically involves the reaction of 4-aminocyclohexanol with tert-butyl acrylate under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the amine group of 4-aminocyclohexanol attacks the acrylate, followed by esterification to form the final product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
t-Butyl 3-(4-aminocyclohexyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
t-Butyl 3-(4-aminocyclohexyl)propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of t-Butyl 3-(4-aminocyclohexyl)propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with t-Butyl 3-(4-aminocyclohexyl)propionate, differing primarily in functional groups and substituents:
Biological Activity
t-Butyl 3-(4-aminocyclohexyl)propionate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The unique structural features of this compound enhance its lipophilicity and binding affinity, facilitating its interaction with specific molecular targets involved in various biochemical pathways.
- Enzyme Interaction : Studies indicate that this compound may modulate enzyme activity, particularly kinases involved in cellular processes such as proliferation and apoptosis. In vitro studies have shown that this compound can inhibit specific kinases, which play crucial roles in cancer signaling pathways.
- Receptor Binding : The compound's ability to act as a ligand for certain receptors suggests potential implications in mood regulation and neuroprotection. Its interaction with sigma receptors has been linked to antidepressant-like effects, indicating a possible therapeutic avenue for treating mood disorders.
Neuroprotective Effects
A preclinical study evaluated the neuroprotective properties of this compound in models of oxidative stress. The results demonstrated that the compound significantly reduced neuronal cell death, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antidepressant Activity
Another study focused on the compound's effects on sigma receptors, which are implicated in mood regulation. Findings indicated that this compound acted as a sigma receptor ligand, potentially offering therapeutic benefits for depression and anxiety disorders.
Data Table: Biological Activity Overview
| Activity | Description | Study Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific kinases involved in cancer signaling pathways | |
| Neuroprotection | Reduces neuronal cell death in oxidative stress models | |
| Antidepressant Effects | Acts as a sigma receptor ligand, suggesting potential benefits for mood disorders |
Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- Inhibition of Kinases : Research has shown that derivatives of this compound exhibit significant inhibition of tyrosine kinases, which are critical in cancer biology.
- Neuroprotective Mechanisms : The compound's ability to mitigate oxidative stress-induced neuronal damage underscores its potential role in neuroprotection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
